molecular formula C8H4S3 B1295185 Dithieno[2,3-b:3',2'-d]thiophene CAS No. 236-63-5

Dithieno[2,3-b:3',2'-d]thiophene

Cat. No. B1295185
CAS RN: 236-63-5
M. Wt: 196.3 g/mol
InChI Key: IAOQICOCWPKKMH-UHFFFAOYSA-N
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Description

DTT is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Synthesis Analysis

The synthesis of DTT involves several steps starting from thiophene. This includes tetraiodation of thiophene, selective dialkynylations on the 2,5-positions of the tetraiodothiophene, and finally CuI/TMEDA catalyzed double annulations of 2,5-dialkynyl-3,4-diiodothiophenes by Na2S .


Molecular Structure Analysis

DTT is a thiophene-fused molecule that has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .


Chemical Reactions Analysis

DTT has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .


Physical And Chemical Properties Analysis

DTT has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .

Scientific Research Applications

Organic Electronics

DTT has been recognized as a significant entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital .

Solar Cells

DTT-based architectures have shown potential applicability in solar cells. This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Electrochromic Devices (ECDs)

DTT is used in electrochromic devices. These devices change their optical properties in response to an applied voltage, and DTT’s properties make it suitable for this application .

Organic Field Effect Transistors (OFETs)

DTT has been used in the development of organic field effect transistors. OFETs are a type of transistor that uses an organic semiconductor in its channel .

Organic Limiting Diodes (OLEDs)

DTT is also used in organic limiting diodes or OLEDs. These are light-emitting diodes containing a layer of organic compound that emits light in response to an electric current .

Fluorescent Probes

DTT has found use in the creation of fluorescent probes. These are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength .

Redox Switching

DTT has potential applicability in redox switching. This involves the reversible reduction and oxidation processes, which can be used to switch between different states .

Organic Photovoltaic (OPV) Solar Cells

DTT can be used in organic photovoltaic (OPV) solar cells. These are a type of solar cell that uses organic electronics—a branch of electronics dealing with conductive organic polymers or small organic molecules—for light absorption and charge transport .

Future Directions

DTT has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . It’s envisioned that the recent advancements made on the DTT-based architectures will motivate researchers worldwide to look for the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

properties

IUPAC Name

5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S3/c1-3-9-7-5(1)6-2-4-10-8(6)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQICOCWPKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3=C(S2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178251
Record name Dithieno(2,3-b:3',2'-d)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithieno[2,3-b:3',2'-d]thiophene

CAS RN

236-63-5
Record name Dithieno(2,3-b:3',2'-d)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000236635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithieno(2,3-b:3',2'-d)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
L Zhang, L Tan, Z Wang, W Hu, D Zhu - Chemistry of Materials, 2009 - ACS Publications
We present here the synthesis, characterization, and transistor performance of three semiconductor materials based on trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene derivatives. …
Number of citations: 121 pubs.acs.org
Y Wang, Z Wang, D Zhao, Z Wang, Y Cheng, H Wang - Synlett, 2007 - thieme-connect.com
Efficient synthetic procedures for the preparation of b-trithiophenes (dithieno [2, 3-b: 3′, 2′-d] thiophene) and two macrocyclic compounds, tetra [2, 3-thienylene] and hexa [2, 3-…
Number of citations: 57 www.thieme-connect.com
W Hong, H Yuan, H Li, X Yang, X Gao, D Zhu - Organic Letters, 2011 - ACS Publications
Linear fused dithieno[2,3-b:3′2′-d]thiophene diimides (DTTDIs, 1−4) were synthesized. Physicochemical investigations suggested that these diimides might be used as potential n-…
Number of citations: 34 pubs.acs.org
MC Chen, YJ Chiang, C Kim, YJ Guo… - Chemical …, 2009 - pubs.rsc.org
One-pot [1+1+1] synthesis of dithieno[2,3- b :3′,2′- d ]thiophene ( DTT ) and their functionalized derivatives for organic thin-film transistors - Chemical Communications (RSC …
Number of citations: 44 pubs.rsc.org
C Kim, MC Chen, YJ Chiang, YJ Guo, J Youn… - Organic …, 2010 - Elsevier
A series of dithieno[2,3-b:3′,2′-d]thiophene (DTT; 1) derivatives were synthesized and characterized. Facile, one-pot [2+1] and [1+1+1] synthetic methods of DTT were developed, …
Number of citations: 73 www.sciencedirect.com
VG Nenajdenko, DV Gribkov, VV Sumerin… - …, 2003 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 20 www.thieme-connect.com
C Li, L Wu, W Xu, J Song, J Shi, P Yu… - The Journal of …, 2015 - ACS Publications
Silicon spiro carbon–sulfur double helicene-like compounds 1 and rac-2 were synthesized from 2,5-bis-trimethylsilanyldithieno[2,3-b:3′,2′-d]thiophene, with total yields of 17% and 7…
Number of citations: 12 pubs.acs.org
CZ Wang, JH Do, T Akther, X Feng, L Horsburgh… - Tetrahedron, 2017 - Elsevier
In this work, four stable dithieno[3,2-b:2',3'-d]thiophene-based π-extended molecules were designed and synthesized via a Pd-catalysed Sonogashira coupling reaction. The structures …
Number of citations: 11 www.sciencedirect.com
M Miyasaka, A Rajca - The Journal of Organic Chemistry, 2006 - ACS Publications
Syntheses of annelated and functionalized β-trithiophenes (dithieno[2,3-b:3‘,2‘-d]thiophenes), building blocks for the helically annelated, cross-conjugated β-oligothiophenes, are …
Number of citations: 58 pubs.acs.org
Z Wang, C Zhao, D Zhao, C Li, J Zhang, H Wang - Tetrahedron, 2010 - Elsevier
In the presence of n-BuLi in THF at low temperature, the phenomena of ring opening of symmetric substituted dithieno[2,3-b:3′,2′-d]thiophenes were observed. After quenching the …
Number of citations: 29 www.sciencedirect.com

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